ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazole derivatives, including those related to the compound , has been explored through various chemical reactions. For instance, photolysis of certain esters in the presence of thioamides yields thiazole-5-carboxylate esters, demonstrating a method for constructing thiazole rings, a core structure in many bioactive compounds (Fong, Janowski, Prager, & Taylor, 2004).
The preparation of new derivatives using the S-arylation method has been described, illustrating the versatility of triazole and thiazole frameworks in synthesizing compounds with potential biological activities. These derivatives have been characterized using various analytical techniques, emphasizing their significance in developing new therapeutic agents (Riadi et al., 2021).
Applications in Material Science and Chemistry
Triazole derivatives have been synthesized and analyzed for their potential as corrosion inhibitors. Their high inhibition performance in protecting mild steel against corrosion in acidic environments highlights the application of such compounds in material science, particularly in corrosion prevention strategies (Nahlé et al., 2021).
The investigation into π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including crystallographic and DFT studies, underscores the importance of these compounds in understanding non-covalent interactions which are crucial for the development of new materials and catalysts (Ahmed et al., 2020).
Biological and Medicinal Research
- The synthesis and biological evaluation of compounds containing the triazole moiety, including their cytotoxic activity against various cancer cell lines, demonstrate the potential of these structures in medicinal chemistry. Their ability to inhibit key enzymes involved in cancer progression makes them valuable candidates for anticancer drug development (Osmaniye et al., 2018).
properties
IUPAC Name |
ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-2-28-18(26)13-29-20-24-23-17(25(20)14-8-4-3-5-9-14)12-22-19(27)15-10-6-7-11-16(15)21/h3-11H,2,12-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEQDBRTJHWCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.